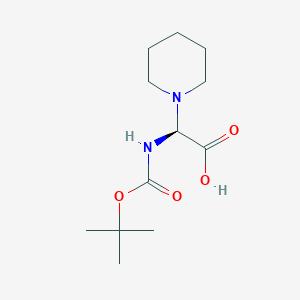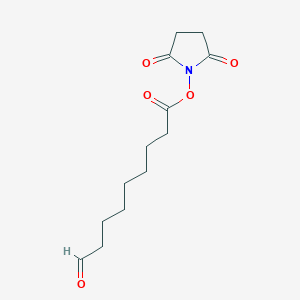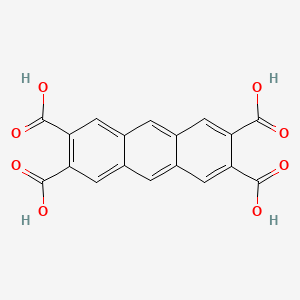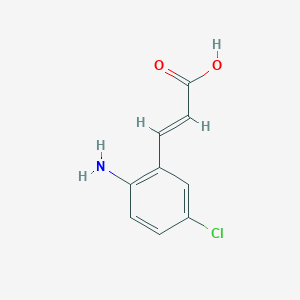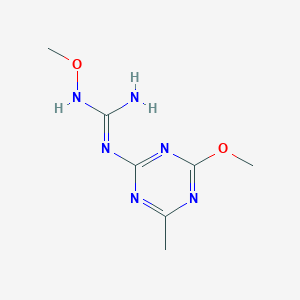
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine: is an organic compound with the molecular formula C8H13N5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be synthesized through a multi-step process involving the following key steps:
Preparation of O-methyl-3-guanidino-urea hydrochloride: This intermediate is prepared by reacting dicyandiamide with methanol in the presence of hydrochloric acid.
Cyclization Reaction: The O-methyl-3-guanidino-urea hydrochloride is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and guanidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but lacks the guanidine group.
4-Methoxy-6-methyl-1,3,5-triazine-2-amine: Another triazine derivative with different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C7H12N6O2 |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
1-methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine |
InChI |
InChI=1S/C7H12N6O2/c1-4-9-6(11-5(8)13-15-3)12-7(10-4)14-2/h1-3H3,(H3,8,9,10,11,12,13) |
InChI-Schlüssel |
MECDLDRIBYVKSC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=NC(=N1)OC)/N=C(\N)/NOC |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)N=C(N)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


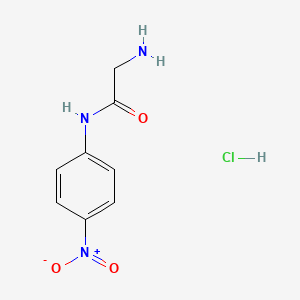
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
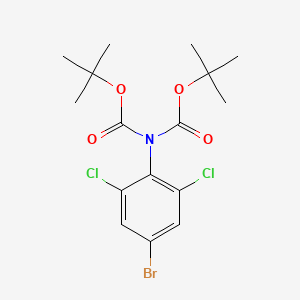
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)
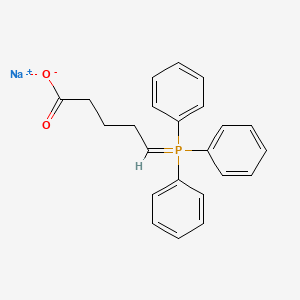
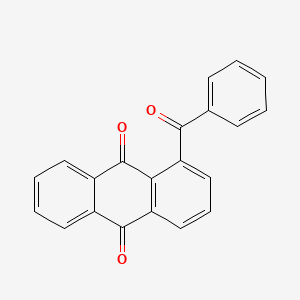

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,6R,8R,10R,12S,13S,14S,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13144084.png)
